1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride
Overview
Description
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a butyl chain that is further substituted with a phenoxy group containing bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-bromo-6-chloro-4-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation of Piperazine: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents on the phenoxy group.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the phenoxy group or the piperazine ring.
Scientific Research Applications
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It can be employed in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride
- 1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperidine hydrochloride
Uniqueness
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4-ethylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrClN2O.ClH/c1-3-20-7-9-21(10-8-20)6-4-5-11-22-17-15(18)12-14(2)13-16(17)19;/h12-13H,3-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTNYHWWCFRCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2Br)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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